N-(2-carbamoylphenyl)-2,4-dihydroxy-5,6-dimethylnicotinamide
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Overview
Description
N-(2-carbamoylphenyl)-2,4-dihydroxy-5,6-dimethylnicotinamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a nicotinamide core substituted with carbamoyl and dihydroxy groups, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-carbamoylphenyl)-2,4-dihydroxy-5,6-dimethylnicotinamide typically involves multi-step organic reactions. One common method starts with the preparation of the nicotinamide core, followed by the introduction of the carbamoyl and dihydroxy groups through selective functionalization reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency. The industrial methods focus on scalability, cost-effectiveness, and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(2-carbamoylphenyl)-2,4-dihydroxy-5,6-dimethylnicotinamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
N-(2-carbamoylphenyl)-2,4-dihydroxy-5,6-dimethylnicotinamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its functional groups.
Mechanism of Action
The mechanism by which N-(2-carbamoylphenyl)-2,4-dihydroxy-5,6-dimethylnicotinamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The carbamoyl and dihydroxy groups play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nicotinamide derivatives with different substituents, such as:
- N-(2-carbamoylphenyl)-2,4-dihydroxy-5-methylnicotinamide
- N-(2-carbamoylphenyl)-2,4-dihydroxy-6-methylnicotinamide
- N-(2-carbamoylphenyl)-2,4-dihydroxy-5,6-dimethylnicotinate
Uniqueness
N-(2-carbamoylphenyl)-2,4-dihydroxy-5,6-dimethylnicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(2-carbamoylphenyl)-4-hydroxy-5,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-7-8(2)17-14(21)11(12(7)19)15(22)18-10-6-4-3-5-9(10)13(16)20/h3-6H,1-2H3,(H2,16,20)(H,18,22)(H2,17,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEXZEIHTPAWJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)C(=C1O)C(=O)NC2=CC=CC=C2C(=O)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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